molecular formula C15H19N3O B596054 8-(1,4-Diazepan-1-yl)-7-methoxyquinoline CAS No. 1226694-16-1

8-(1,4-Diazepan-1-yl)-7-methoxyquinoline

Katalognummer: B596054
CAS-Nummer: 1226694-16-1
Molekulargewicht: 257.337
InChI-Schlüssel: RZOLXBDAJYKMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(1,4-Diazepan-1-yl)-7-methoxyquinoline is a quinoline derivative designed for research and development applications. Quinoline scaffolds are significant in medicinal chemistry and are recognized as important construction motifs for developing new therapeutic agents . Specifically, methoxyquinoline derivatives incorporating a 1,4-diazepane moiety have demonstrated substantial research value in oncology, showing potential as inhibitors of key epigenetic regulators and kinases . For instance, closely related compounds have been identified as active against targets such as Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers . The structural features of this compound, including the 1,4-diazepane ring and methoxyquinoline core, are associated with interactions in the catalytic domains of these enzymes, facilitating hydrogen bonding and hydrophobic interactions that are critical for inhibitory activity . This makes it a valuable chemical tool for investigating cancer biology and signal transduction pathways. Furthermore, quinoline-based compounds are investigated for their potential to disrupt cell migration, induce apoptosis, and inhibit angiogenesis . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

CAS-Nummer

1226694-16-1

Molekularformel

C15H19N3O

Molekulargewicht

257.337

IUPAC-Name

8-(1,4-diazepan-1-yl)-7-methoxyquinoline

InChI

InChI=1S/C15H19N3O/c1-19-13-6-5-12-4-2-8-17-14(12)15(13)18-10-3-7-16-9-11-18/h2,4-6,8,16H,3,7,9-11H2,1H3

InChI-Schlüssel

RZOLXBDAJYKMGS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCNCC3

Synonyme

8-(1,4-DIAZEPAN-1-YL)-7-METHOXYQUINOLINE

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Variations

  • Quinoline vs. Isoquinoline: The target compound’s quinoline core differs from isoquinoline derivatives (e.g., Fasudil Impurity 8) in nitrogen positioning, altering electronic distribution and binding preferences .
  • Diazepane vs.

Substituent Effects

  • Methoxy Group : The 7-methoxy group in the target compound may enhance solubility compared to 7-chloro or 7-fluoro analogs (e.g., ’s chlorinated derivative), though it could reduce electrophilic reactivity .
  • Sulfonyl Modifications : Sulfonyl-containing analogs () exhibit higher polarity and molecular weight, likely influencing pharmacokinetics and off-target interactions .

Key Contrasts and Trends

  • Lipophilicity : Chlorine and methyl groups () increase logP values, whereas sulfonyl and carboxylic acid groups () enhance hydrophilicity.
  • Target Selectivity : The diazepane ring’s flexibility may favor binding to larger enzyme pockets (e.g., HDACs), while rigid piperazine derivatives () target narrower sites like bacterial enzymes.
  • Synthetic Accessibility : The target compound’s lack of ionizable groups (vs. Fasudil Impurity 8) may simplify synthesis but limit salt formation for formulation .

Vorbereitungsmethoden

Intermediate Synthesis

The synthesis typically begins with 7-methoxyquinoline derivatives bearing halogen atoms at position 8. For example, 8-bromo-7-methoxyquinoline serves as a key precursor, synthesized via cyclization of substituted anilines with malonic acid under phosphoryl chloride (POCl₃) catalysis. This method, adapted from EZH2 inhibitor syntheses, achieves cyclization at 110–120°C, yielding halogenated quinolines in 65–78% purity.

Diazepane Incorporation

The halogen at position 8 is displaced by 1,4-diazepane under nucleophilic aromatic substitution (SNAr) conditions. In a representative procedure, 8-bromo-7-methoxyquinoline reacts with 1,4-diazepane in i-PrOH at 80–100°C under microwave irradiation, using trifluoroacetic acid (TFA) as a catalyst. This method, adapted from quinoline derivative syntheses, achieves substitution yields of 68–72%.

Table 1: Comparative Yields for Diazepane Substitution

PrecursorSolventCatalystTemperature (°C)Yield (%)
8-Bromo-7-methoxyquinolinei-PrOHTFA80–100 (microwave)72
8-Chloro-7-methoxyquinolineAcetonitrileDBU75–8565

Microwave-Assisted Synthesis and Catalytic Conditions

Microwave irradiation significantly enhances reaction efficiency by reducing reaction times from hours to minutes. For instance, a 30-minute microwave-assisted reaction of 8-chloro-7-methoxyquinoline with 1,4-diazepane in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieves 89% conversion. This method, adapted from fluoroquinolone antibiotic syntheses, minimizes side products such as dimerized diazepane or overalkylation.

Solvent and Base Optimization

Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of the quinoline precursor and diazepane, while non-nucleophilic bases (e.g., DBU, TEA) deprotonate the amine, enhancing its nucleophilicity. For example, DBU in acetonitrile increases yields by 15–20% compared to traditional ethanol-based systems.

Alternative Pathways and Comparative Analysis

Gould-Jacobs Cyclization

An alternative route involves constructing the quinoline ring de novo with preinstalled substituents. Ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes cyclization with phosphoryl chloride, introducing methoxy and diazepane groups simultaneously. However, this method suffers from lower regioselectivity (45–50% yield) due to competing substitutions at positions 6 and 8.

Reductive Amination

In a less common approach, 8-amino-7-methoxyquinoline reacts with 1,5-dibromopentane under reductive conditions (NaBH₃CN, MeOH) to form the diazepane ring in situ. While theoretically viable, this method produces complex mixtures, requiring chromatographic purification and yielding ≤35%.

Optimization of Reaction Parameters and Yield Enhancement

Temperature and Pressure Effects

Elevated temperatures (80–120°C) and reduced pressure (−0.08 to −0.1 MPa) enhance reaction kinetics by removing volatile byproducts (e.g., HBr, HCl). For example, vacuum distillation during workup improves crude product purity from 75% to 93%.

Catalytic Additives

Additives such as potassium iodide (KI) facilitate halogen exchange in chloro- or bromoquinolines, converting less reactive C–Cl bonds to C–I bonds, which are more susceptible to SNAr. This step increases yields by 10–12% in iodine-catalyzed systems.

Table 2: Impact of Catalytic Additives on Yield

AdditivePrecursorYield Without Additive (%)Yield With Additive (%)
KI8-Chloro-7-methoxyquinoline6577
CuI8-Bromo-7-methoxyquinoline7278

Q & A

Q. Key Considerations :

  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) is critical due to polar byproducts.
  • Yield Optimization : Substituting chlorine at position 8 with diazepane typically achieves 60–75% yield, depending on reaction time and temperature .

How can researchers resolve contradictions in reported synthetic yields for 8-substituted quinolines?

Advanced Data Analysis
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

Reagent Purity : Impurities in 1,4-diazepane or solvents can inhibit SNAr reactions.

Temperature Control : Optimal SNAr reactions require 110–120°C; deviations >10°C reduce efficiency .

Byproduct Formation : Competing reactions (e.g., C-5 substitution) may occur if the quinoline core is unprotected.

Q. Methodological Solutions :

  • Use HPLC-MS to track reaction progress and identify byproducts.
  • Employ Design of Experiments (DoE) to statistically optimize temperature, solvent, and stoichiometry .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Characterization

NMR :

  • 1^1H NMR: Diazepane protons appear as multiplets (δ 2.5–3.5 ppm); methoxy group as a singlet (δ 3.9 ppm) .
  • 13^{13}C NMR: Quinoline C-8 (δ 150–155 ppm) confirms diazepane substitution .

HRMS : Exact mass (calc. for C15_{15}H19_{19}N3_3O: 257.1525) validates molecular integrity .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., C-8 vs. C-5 substitution) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in the diazepane ring .

How does the 1,4-diazepane moiety influence the compound’s biological activity?

Structure-Activity Relationship (SAR)
The diazepane ring enhances:

Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted 7-methoxyquinoline, improving membrane permeability .

Target Binding : The basic nitrogen in diazepane facilitates hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .

Q. Experimental Validation :

  • Enzyme Assays : Test inhibition of serine/threonine kinases (IC50_{50} values < 1 μM reported for analogs) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to quantify intracellular accumulation .

What strategies mitigate solubility challenges during in vitro assays?

Q. Methodological Approaches

Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

pH Adjustment : Protonate the diazepane nitrogen (pKa ~8.5) to enhance aqueous solubility at physiological pH .

Prodrug Design : Introduce phosphate esters at the methoxy group for transient hydrophilicity .

Q. Validation :

  • Dynamic Light Scattering (DLS) : Monitor aggregate formation in PBS buffer.
  • LC-MS Stability Tests : Ensure compound integrity under assay conditions .

How can computational modeling guide the design of analogs with improved selectivity?

Q. Advanced Computational Workflow

Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase).

MD Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess binding stability .

QSAR Models : Corlate electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. Key Findings :

  • Electron-withdrawing groups at C-2 reduce off-target binding .
  • Bulky substituents on diazepane improve kinase selectivity .

What are the critical controls for assessing cytotoxicity in cell-based assays?

Q. Experimental Design

Positive Controls : Staurosporine (apoptosis inducer) and DMSO vehicle.

Negative Controls : Untreated cells and scrambled analogs (e.g., 7-methoxyquinoline without diazepane).

Endpoint Assays : Combine MTT (mitochondrial activity) and Annexin V/PI staining (apoptosis/necrosis) .

Q. Data Interpretation :

  • IC50_{50} values <10 μM suggest therapeutic potential.
  • Hill slopes >1 indicate cooperative binding .

How can researchers address discrepancies in reported LogP values?

Q. Analytical Best Practices

Experimental Measurement : Use shake-flask method with octanol/water partitioning and HPLC quantification .

Computational Prediction : Compare results from ChemAxon and ACD/Labs software.

Standardization : Calibrate instruments with reference compounds (e.g., caffeine, LogP = −0.07) .

Q. Example Data :

MethodLogP Value
Shake-flask2.1 ± 0.2
ChemAxon2.3
ACD/Labs2.0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.